8-phenyl-3-(phenylamino)-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one
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Overview
Description
8-phenyl-3-(phenylamino)-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes multiple fused rings and functional groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-phenyl-3-(phenylamino)-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of aminoazoles with 2-alkoxymethylenemalonates, followed by cyclization under high temperature or microwave activation . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sodium ethylate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
8-phenyl-3-(phenylamino)-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
8-phenyl-3-(phenylamino)-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Explored for its anti-tumor activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties, such as energetic materials.
Mechanism of Action
The mechanism of action of 8-phenyl-3-(phenylamino)-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cancer cell proliferation . The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share a similar core structure and have been studied for their anti-tumor activity.
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based materials:
Uniqueness
8-phenyl-3-(phenylamino)-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one is unique due to its specific substitution pattern and the presence of both phenyl and phenylamino groups
Properties
IUPAC Name |
12-anilino-6-phenyl-1,5,6,8,10,11-hexazatricyclo[7.3.0.03,7]dodeca-3,7,9,11-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7O/c26-16-14-11-19-25(13-9-5-2-6-10-13)15(14)21-18-23-22-17(24(16)18)20-12-7-3-1-4-8-12/h1-11,19H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNALUDEXYPPTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C3N2C(=O)C4=CNN(C4=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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